2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9) is an unprotected α-bromo ketone that serves as a critical building block in the synthesis of phenylethanolamine-based β2-adrenergic receptor agonists, most notably Salbutamol (Albuterol) and Levalbuterol. From a procurement perspective, its primary value lies in its dual functionality: a highly labile bromide leaving group for rapid nucleophilic amination, and an unprotected 4-hydroxy-3-(hydroxymethyl)phenyl moiety that eliminates the need for costly downstream deprotection steps[1]. By providing a direct, step-economic route to key aminated intermediates, this compound is heavily prioritized in both traditional batch API manufacturing and modern continuous flow processing over less reactive or protected analogs [2].
Substituting 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with its chloro analog or a protected variant (such as the diacetate, CAS 24085-07-2) introduces severe process inefficiencies. The chloro analog possesses a poorer leaving group, necessitating harsher SN2 amination conditions (higher temperatures and extended residence times) that inevitably trigger the thermal degradation of the sensitive hydroxymethyl group and increase dimerized impurities[1]. Conversely, utilizing a protected diacetate precursor forces the manufacturer to incorporate two additional synthetic steps—protection and subsequent deprotection—which drastically increases solvent consumption, extends cycle times, and reduces overall step economy [2]. For cGMP manufacturing, the unprotected bromo-compound is strictly required to maintain high throughput and minimize the impurity profile.
In the synthesis of the albuterol intermediate, the use of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a continuous laminar flow reactor (LFR) achieves a 93.0 ± 4.6% solution yield and 99.0 ± 0.8% conversion. This significantly outperforms traditional batch amination processes, which typically plateau at ~75% isolated yields due to prolonged thermal exposure and byproduct generation [1].
| Evidence Dimension | Reaction Yield in SN2 Amination |
| Target Compound Data | 93.0 ± 4.6% solution yield (99.0% conversion) in continuous flow |
| Comparator Or Baseline | Traditional batch amination (~75% isolated yield) |
| Quantified Difference | 18% absolute increase in yield via flow processability |
| Conditions | Laminar flow reactor, 60 °C, 40 min residence time, reacted with tert-butylamine in isopropanol |
Procuring this specific compound enables transition to continuous manufacturing (AMT), drastically improving throughput and yield for API production.
Utilizing the unprotected α-bromo ketone (CAS 62932-94-9) allows for direct amination and subsequent asymmetric transfer hydrogenation. In contrast, utilizing the diacetate protected analog (CAS 24085-07-2) requires mandatory protection and deprotection phases, adding two full synthetic steps to the manufacturing route[1].
| Evidence Dimension | Number of synthetic steps to final aminated intermediate |
| Target Compound Data | 1 direct amination step |
| Comparator Or Baseline | Protected analog CAS 24085-07-2 (3 steps: protection, amination, deprotection) |
| Quantified Difference | Elimination of 2 synthetic steps |
| Conditions | Industrial synthesis of chiral 1,2-amino alcohols (e.g., Salbutamol) |
Eliminating protection and deprotection steps reduces solvent waste, lowers cycle times, and significantly decreases overall procurement and manufacturing costs.
The superior leaving group ability of the bromide in CAS 62932-94-9 permits rapid SN2 displacement with tert-butylamine at a mild 60 °C, achieving >99% conversion within a 40-minute residence time. Chloro-substituted analogs exhibit higher activation energies, requiring elevated temperatures that promote the formation of dimerized impurities and degrade the sensitive hydroxymethyl moiety[1].
| Evidence Dimension | SN2 Amination Conditions and Kinetics |
| Target Compound Data | >99% conversion at 60 °C in 40 minutes |
| Comparator Or Baseline | Chloro analogs (require elevated temperatures/times, leading to dimerization) |
| Quantified Difference | Enables reaction at 60 °C without thermal degradation |
| Conditions | Nucleophilic substitution with tert-butylamine in isopropanol |
Mild processing conditions preserve the structural integrity of the molecule, minimizing the impurity profile and avoiding complex downstream chromatographic purification.
Due to its high solubility and rapid reaction kinetics at mild temperatures (60 °C), this compound is a highly efficient starting material for continuous flow amination in Advanced Manufacturing Technology (AMT) systems, achieving >93% solution yields and preventing the bottleneck of batch-based thermal degradation [1].
As an unprotected α-bromo ketone, it is directly compatible with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) technologies. This allows manufacturers to synthesize chiral 1,2-amino alcohols like Levalbuterol without the costly and time-consuming protection/deprotection steps required by diacetate analogs [2].
Because the bromide leaving group allows for complete conversion under mild conditions, the resulting aminated intermediate can be isolated with >95% purity via simple Büchner funnel filtration and recrystallization, making it ideal for cGMP environments where complex chromatography must be avoided [1].
Corrosive;Irritant;Health Hazard